Yttrium trifluoroacetate hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2,2-trifluoroacetate;yttrium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLNAUKODUVCP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9O7Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304851-95-4 | |
| Record name | Yttrium trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Engineering
Primary Laboratory-Scale Synthesis Routes
Yttrium (III) trifluoroacetate (B77799) hydrate (B1144303) is commonly synthesized in the laboratory through wet-chemical methods. A typical procedure involves the reaction of yttrium salts with trifluoroacetic acid. For instance, yttrium acetate (B1210297) hydrate can be dissolved in a solvent mixture, such as methanol (B129727) and propionic acid, and then reacted with trifluoroacetic acid to yield the desired product. Another approach is the reaction of yttrium oxide with trifluoroacetic acid. These methods produce the hydrated form of the compound, which can be isolated and used for further applications.
A summary of common laboratory synthesis starting materials is presented below:
| Starting Yttrium Compound | Reactant | Solvent System |
| Yttrium Acetate Hydrate | Trifluoroacetic Acid | Methanol/Propionic Acid |
| Yttrium Oxide | Trifluoroacetic Acid | Not specified |
Advanced Sol-Gel Processing Techniques for Nanostructured Precursors
The sol-gel process is a versatile method for producing nanostructured materials from yttrium trifluoroacetate precursors. This technique allows for precise control over the final product's properties.
Control of Hydrolysis Rates through pH Adjustment
In the sol-gel process, pH is a critical parameter that influences the hydrolysis and condensation reactions of the precursors. researchgate.netnih.gov Adjusting the pH allows for the control of the rate of gelation. researchgate.net For many metal-organic precursors, acidic conditions (pH 2-3) lead to slow gelation, which is ideal for forming extended networks, while basic conditions (pH 8-9) result in faster gelation, favoring the formation of smaller, discrete nanoparticles. researchgate.net The pH of the solution determines the charge of the metal cations and the polymerization of metal-oxygen bonds, which in turn dictates the homogeneity and phase formation of the resulting material. nih.gov For yttrium-based systems, controlling the pH is essential for achieving the desired compound phase and ensuring the stability of the sol. nih.gov
Production of Nanoparticles and Precursor Sols
Yttrium trifluoroacetate hydrate is a crucial precursor for synthesizing various nanoparticles, including upconversion nanoparticles (UCNPs) and yttrium oxide (Y2O3) nanoparticles. mdpi.comresearchgate.net A common method for producing nanoparticles is the thermal decomposition of the trifluoroacetate precursor in a high-boiling point organic solvent, often with a stabilizing agent like oleic acid. The controlled injection of the precursor solution and careful management of the temperature gradient are essential to ensure the formation of nanoparticles with a specific size, shape, and phase purity. jbnu.ac.kr For example, sub-10 nm NaYF4:Eu3+ nanocrystals with high quantum yields have been prepared using yttrium(III) trifluoroacetate hydrate as a precursor.
Thermal Dehydration Reactions for Anhydrous Precursor Preparation
The hydrated form of yttrium trifluoroacetate can be converted to its anhydrous state through thermal dehydration. Thermogravimetric analysis has shown that the decomposition of the anhydrous salt begins at approximately 267 °C. akjournals.com This process involves the removal of water molecules of crystallization. The decomposition of the anhydrous yttrium trifluoroacetate ultimately leads to the formation of yttrium fluoride (B91410) (YF3). akjournals.comacs.org The volatile byproducts of this decomposition can include trifluoroacetic anhydride (B1165640), trifluoroacetyl fluoride, carbon dioxide, and carbon monoxide. akjournals.com The presence of water vapor during the decomposition can influence the reaction pathways, leading to the formation of gaseous trifluoroacetic acid and hydrogen fluoride. akjournals.com
The table below summarizes the key thermal decomposition stages of this compound.
| Temperature Range | Event | Primary Product |
| Up to ~170 °C | Dehydration (loss of water) | Anhydrous Y(CF3COO)3 |
| ~267 °C | Decomposition of anhydrous salt | Yttrium Fluoride (YF3) |
| 630-655 °C | Slow hydrolysis of fluoride (in the presence of water) | Mixture of Y2O3, YOF, Y7O6F9, and YF3 |
Alternative Synthesis Strategies and Modified Precursor Solutions
Alternative strategies for synthesizing materials from yttrium precursors often involve modifying the precursor solution or employing different reaction conditions. For instance, yttrium chloride salts (YCl3·6H2O) have been used as catalysts in the ring-opening copolymerization of epoxides and anhydrides to produce polyesters. nih.gov In the context of nanoparticle synthesis, "green" synthesis methods using plant extracts, such as pine needle leaf extract or Lantana camara leaf extract, have been explored for the production of yttrium oxide nanoparticles. mdpi.comnih.gov These methods offer an environmentally friendly alternative to traditional chemical synthesis routes. Furthermore, the use of different yttrium salts as precursors can influence the properties of the final material.
Thermal Decomposition Mechanisms and Kinetic Analysis
In Situ Thermogravimetric and Differential Thermal Analysis Studies
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful tools for monitoring the thermal stability and phase transitions of materials. uni-siegen.deeag.com In the case of yttrium trifluoroacetate (B77799) hydrate (B1144303), these analyses reveal a process that begins with dehydration, followed by the decomposition of the anhydrous salt.
High-resolution thermogravimetry shows that after an initial dehydration step, the decomposition of the anhydrous yttrium trifluoroacetate starts at approximately 267°C. akjournals.com This primary decomposition stage is characterized by a rapid and significant mass loss. researchgate.net DTA and Differential Scanning Calorimetry (DSC) studies confirm that this initial decomposition is a highly exothermic process. researchgate.netakjournals.com Due to the substantial heat evolved, the decomposition can sometimes experience a thermal runaway, which can alter the shape of the analysis peak. researchgate.net Following this initial event, the subsequent transformation into the final oxide product is a much slower process, extending to temperatures as high as 1200°C. researchgate.net The presence of oxygen or water in the atmosphere does not significantly affect the mass evolution during decomposition, although very low oxygen partial pressures can impact the kinetics and the structure of the final particles. researchgate.net
Table 1: Key Thermal Events in the Decomposition of Yttrium Trifluoroacetate An interactive data table summarizing key decomposition temperatures and characteristics.
| Thermal Event | Approximate Temperature | Technique(s) | Characteristics | Reference |
|---|---|---|---|---|
| Decomposition of Anhydrous Salt | 267°C - 310°C | TG/DTA, DSC | Exothermic, rapid mass loss | researchgate.netakjournals.com |
| Hydrolysis of YF₃ / Formation of Oxyfluorides | 630°C - 655°C | TG, XRD | Slow process | akjournals.com |
Evolved Gas Analysis (EGA) using Fourier Transform Infrared Spectroscopy and Mass Spectrometry
Evolved Gas Analysis (EGA), typically performed by coupling a thermogravimetric analyzer with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS), is crucial for identifying the volatile products released during decomposition. mt.commeasurlabs.comsetaramsolutions.com This provides direct insight into the chemical reactions occurring at each stage of the thermal breakdown.
For yttrium trifluoroacetate, in-situ FTIR analysis has been instrumental in identifying the gaseous species evolved during pyrolysis. akjournals.com The combination of TGA with MS and FTIR is particularly powerful, as MS offers high sensitivity for detecting small amounts of evolved gases, while FTIR is excellent for identifying molecules with specific functional groups. tainstruments.com
The pyrolysis of the trifluoroacetate anion leads to the formation of a variety of volatile compounds. The principal gaseous species identified by FTIR spectroscopy during the decomposition of yttrium trifluoroacetate include trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), trifluoroacetyl fluoride (B91410) (CF₃COF), carbonyl fluoride (COF₂), carbon dioxide (CO₂), and carbon monoxide (CO). akjournals.com
The presence of water, either from the hydrate itself or the analysis atmosphere, influences the reaction pathways, leading to the liberation of additional gases such as trifluoroacetic acid (CF₃COOH), fluoroform (CHF₃), and hydrogen fluoride (HF). akjournals.com Furthermore, reactions with the quartz or glass components of the analytical instrument can produce silicon tetrafluoride (SiF₄). akjournals.com The detection of nitrogen dioxide (NO₂) and nitrous oxide (N₂O) has also been reported, suggesting the presence of nitromethane (B149229) traces in the starting material. akjournals.com
While EGA-FTIR is effective for identifying many evolved gases, certain species are transparent in the infrared spectrum. tainstruments.com The primary components of air, molecular nitrogen (N₂) and oxygen (O₂), are not detected by FTIR. tainstruments.com The literature on yttrium trifluoroacetate decomposition focuses on the identified volatile products, with no specific mention of the confirmed absence of other potential gaseous species during the main pyrolysis events.
Sequential Decomposition Stages and Intermediate Phase Formation
X-ray diffraction (XRD) analysis of solid residues collected at different decomposition temperatures confirms a stepwise transformation from the initial salt to the final oxide product. researchgate.netakjournals.com This process involves the formation of stable fluoride and oxyfluoride intermediates.
The first major decomposition stage, occurring exothermically around 267-310°C, involves the complete breakdown of the organic trifluoroacetate anion. researchgate.netakjournals.com This rapid process results in the formation of crystalline yttrium fluoride (YF₃) as the primary solid product. researchgate.netakjournals.com The measured mass of the solid residue after this stage is in very good agreement with the theoretical mass expected for YF₃. akjournals.com
The conversion of yttrium fluoride to yttrium oxide is not a direct process. Instead, it proceeds slowly at much higher temperatures through the formation of various yttrium oxyfluoride (YOF) intermediates. researchgate.net This transformation is generally controlled by the slow outward diffusion of fluorine. researchgate.net Studies have identified the formation of non-stoichiometric and stoichiometric oxyfluorides. researchgate.net For instance, the slow hydrolysis of YF₃ in the temperature range of 630-655°C can lead to a mixture containing YOF and Y₇O₆F₉, alongside unreacted YF₃ and the final Y₂O₃ product. akjournals.com Other research has detailed a sequential transformation through various V-YOF phases, such as Y₅O₄F₇, Y₆O₅F₈, and Y₇O₆F₉, which form within a narrow temperature range before converting to stoichiometric YOF and ultimately to yttrium oxide. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Yttrium Trifluoroacetate Hydrate | Y(CF₃COO)₃·nH₂O |
| Yttrium Fluoride | YF₃ |
| Yttrium Oxyfluoride | YOF |
| Yttrium Oxyfluoride Intermediate | Y₅O₄F₇ |
| Yttrium Oxyfluoride Intermediate | Y₆O₅F₈ |
| Yttrium Oxyfluoride Intermediate | Y₇O₆F₉ |
| Yttrium Oxide | Y₂O₃ |
| Trifluoroacetic Anhydride | (CF₃CO)₂O |
| Trifluoroacetyl Fluoride | CF₃COF |
| Carbonyl Fluoride | COF₂ |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Trifluoroacetic Acid | CF₃COOH |
| Fluoroform | CHF₃ |
| Hydrogen Fluoride | HF |
| Silicon Tetrafluoride | SiF₄ |
| Nitrogen Dioxide | NO₂ |
| Nitrous Oxide | N₂O |
| Nitromethane | CH₃NO₂ |
| Nitrogen | N₂ |
Final Formation of Yttria (Y₂O₃)
The conversion of yttrium trifluoroacetate to yttria is a multi-step process. The initial decomposition stage, occurring at approximately 310°C, is an exothermic reaction involving the removal of the organic carbon components and the formation of yttrium fluoride (YF₃). researchgate.netepa.gov This step is characterized by a rapid loss of mass. researchgate.net
The decomposition pathway can be summarized as follows: Y(CF₃COO)₃·nH₂O → YF₃ → YOF → Y₂O₃
Comparative Decomposition Kinetics: Powder vs. Thin Film Morphologies
Significant differences are observed in the thermal decomposition kinetics between yttrium trifluoroacetate in powder form and as a thin film. researchgate.netmaterials-science.info Thin films consistently decompose at lower temperatures compared to their powder counterparts. researchgate.net While the sequence of intermediate products, such as yttrium fluoride and yttrium oxyfluoride, remains the same, these intermediates and the final yttria product appear at notably lower temperatures in thin films. researchgate.netmaterials-science.info
This difference in decomposition temperature is attributed to enhanced transport phenomena in thin films. researchgate.net
Role of Gas Transport and Volatile Product Out-Diffusion
The facilitated decomposition in thin films is primarily due to more efficient gas transport. researchgate.net This includes the transport of reactive gases from the surrounding atmosphere to the film and the out-diffusion of volatile decomposition products away from the film. researchgate.net In contrast, for powders, the diffusion of gases through the bulk material is more restricted, which can impede the reaction rate and lead to higher decomposition temperatures. researchgate.net The slow out-diffusion of fluorine from the bulk powder is a rate-limiting step in the formation of yttria. researchgate.net
Impact of Atmosphere (Oxygen, Water Vapor, Inert Gas) on Decomposition Pathways and Product Morphology
The composition of the surrounding atmosphere plays a crucial role in the decomposition kinetics and the final product characteristics. While the mass evolution during decomposition and the structure of the resulting yttria particles are not significantly affected by the presence of oxygen or water in substantial amounts, very low partial pressures of these gases can have a strong impact. researchgate.netacs.org When the oxygen or water partial pressure is as low as 0.02% (<0.002%), the kinetics of the decomposition and the final particle structure are significantly altered. researchgate.netepa.gov
Interestingly, for thin films, a dependence on water vapor partial pressure is observed, a phenomenon not seen in the decomposition of powders. researchgate.netmaterials-science.info This highlights the increased sensitivity of thin films to the processing atmosphere due to their high surface area-to-volume ratio. researchgate.net
Substrate Effects on Thermal Decomposition Reactions
The substrate on which a yttrium trifluoroacetate thin film is deposited can influence the decomposition reaction. Good thermal contact with the substrate helps to minimize overheating in the film, thereby avoiding combustion processes that can sometimes occur during the decomposition of powders. researchgate.net Furthermore, the chemical nature of the substrate can have a catalytic effect on the decomposition reactions. researchgate.net For instance, the decomposition of yttrium trifluoroacetate is enhanced on glass substrates with H+ terminations on their surface. researchgate.net
Kinetic Modeling and Prediction of Reaction Course for Process Optimization
Predicting the reaction course for the transformation of yttrium trifluoroacetate to yttria is challenging due to the multi-step nature of the process. researchgate.net The decomposition involves a rapid initial mass loss to form yttrium fluoride, followed by a slower conversion through intermediate oxyfluoride phases to the final yttria product. researchgate.net Kinetic modeling aims to describe these complex reaction pathways mathematically to optimize process parameters such as heating rates and atmospheric conditions for the synthesis of materials with desired properties.
Interactive Data Table: Decomposition Stages of Yttrium Trifluoroacetate
| Decomposition Stage | Temperature Range (°C) | Key Transformation | Morphology Dependence |
|---|---|---|---|
| Initial Decomposition | ~310 | Y(CF₃COO)₃ → YF₃ | Thin films decompose at lower temperatures than powders. researchgate.net |
| Intermediate Formation | >310 | YF₃ → YOF | Intermediates form at lower temperatures in thin films. researchgate.netmaterials-science.info |
Advanced Material Synthesis Applications As a Precursor
Application in Superconducting Thin Film Fabrication (e.g., YBa₂Cu₃O₇₋ₓ via TFA-MOD)
Yttrium trifluoroacetate (B77799) is a key ingredient in the trifluoroacetate metal-organic deposition (TFA-MOD) method, a chemical solution deposition technique prized for producing high-performance YBa₂Cu₃O₇₋ₓ (YBCO) superconducting thin films. mdpi.comdeu.edu.trenea.it This non-vacuum method is considered a promising and cost-effective route for creating long-length YBCO tapes and coated conductors. deu.edu.trresearchgate.net
Precursor Solution Design for High-Performance Superconducting Layers
The design of the precursor solution is a critical step in the TFA-MOD process to achieve high-performance superconducting layers. These solutions are typically created by dissolving yttrium trifluoroacetate along with barium and copper salts in a suitable solvent. mdpi.comenea.itresearchgate.net Methanol (B129727) is a common solvent choice, and the resulting solutions are noted for their good wettability and long shelf lives. researchgate.net
Research has focused on optimizing the composition of these solutions to enhance the properties of the final YBCO film. For instance, creating non-stoichiometric precursor solutions with excess yttrium has been shown to increase the critical current density (Jc) of the film. iaea.org One study found that a precursor with a cation ratio of Y:Ba:Cu = 1.15:2:3 resulted in a four-fold increase in Jc compared to a film made from a stoichiometric solution. iaea.org This improvement is attributed to a denser microstructure and the absence of undesirable a-axis oriented grains. iaea.org
The choice of anions and solvents also plays a significant role. Solutions have been formulated using yttrium trifluoroacetate with barium and copper acetates dissolved in a mixture of propionic acid and methanol. mdpi.comenea.itresearchgate.net The use of short-chain carboxylates like acetates and trifluoroacetates is favored due to their well-understood decomposition behavior. mdpi.comenea.it
Example Precursor Solution Compositions for YBCO Film Fabrication
| Yttrium Source | Barium Source | Copper Source | Solvent(s) | Key Feature | Reference |
|---|---|---|---|---|---|
| Yttrium trifluoroacetate | Barium acetate (B1210297) | Copper acetate | Propionic acid, Methanol | Barium-deficient, low-fluorine | mdpi.comresearchgate.net |
| Y₂O₃ (converted to TFA) | BaCO₃ (converted to TFA) | CuO (converted to TFA) | Trifluoroacetic acid | Non-stoichiometric (Y-excess) | iaea.org |
| Yttrium trifluoroacetate | Fluorine-free Barium salts | Fluorine-free Copper salts | Not specified | Advanced low-fluorine | scispace.com |
Role in Suppressing Undesirable Secondary Phase Formation (e.g., BaCO₃)
A significant advantage of using fluorine-containing precursors like yttrium trifluoroacetate in the TFA-MOD process is the suppression of stable barium carbonate (BaCO₃) formation. mdpi.comenea.it In fluorine-free chemical solution deposition methods, the decomposition of barium precursors often leads to the formation of BaCO₃, which is difficult to decompose and can impede the growth of a high-quality epitaxial YBCO film.
The presence of fluorine is essential to bypass this intermediate phase. mdpi.comenea.it During the pyrolysis stage of the TFA-MOD process, the metal trifluoroacetates decompose to form metal fluorides, including barium fluoride (B91410) (BaF₂). ibm.com This intermediate BaF₂ phase is more readily converted to the desired YBCO phase during the subsequent high-temperature annealing in the presence of water vapor, thus avoiding the problems associated with BaCO₃. mdpi.comenea.it The use of a low-fluorine solution, where yttrium trifluoroacetate is combined with fluorine-free barium and copper salts, has been shown to successfully avoid the BaCO₃ phase, forming YF₃ and BaF₂ as the desired intermediate phases instead. scispace.com
Mechanisms of Epitaxial Layer Growth in TFA-MOD
The epitaxial growth of the YBCO layer in the TFA-MOD process is a complex mechanism that proceeds through the formation of intermediate phases. After the precursor solution is deposited on a substrate, a low-temperature calcination or pyrolysis step is performed. This step decomposes the organic components and converts the metal salts into a precursor film.
This precursor film is not amorphous; it typically consists of nanocrystallites of copper oxide (CuO) embedded within a matrix. researchgate.net In processes using yttrium trifluoroacetate, this matrix is often an amorphous Y-Ba-O-F compound or, in some cases, crystalline phases like Ba₁₋ₓYₓF₂₊ₓ (BYF). researchgate.net The presence of these intermediate fluoride phases, such as BaF₂ and YF₃, is a hallmark of the TFA-MOD method, often referred to as the "ex-situ BaF₂ process". researchgate.net
The subsequent high-temperature firing or annealing step, conducted in a controlled atmosphere with low oxygen partial pressure and the presence of water vapor, facilitates the reaction between the intermediate phases (CuO, BaF₂, YF₃) to form the epitaxial YBCO film. ibm.com The water vapor reacts with the metal fluorides to form oxides and volatile hydrogen fluoride, driving the formation of the desired YBa₂Cu₃O₇₋ₓ crystal structure. The final step is an oxygenation process at a lower temperature to achieve the optimal oxygen content for superconductivity.
Strategies for Low-Fluorine Precursor Development
While the fluorine in trifluoroacetate precursors is crucial for suppressing BaCO₃, conventional TFA-MOD methods have drawbacks, including high concentrations of fluorine in the starting solutions. mdpi.comenea.it This leads to the release of corrosive fluorine-containing gases like hydrogen fluoride (HF) during processing, which is environmentally unfriendly and requires specialized equipment. researchgate.netmdpi.com Consequently, significant research has been dedicated to developing low-fluorine precursor solutions.
The primary strategy involves reducing the amount of fluorine to the minimum required to form the essential BaF₂ intermediate phase. enea.it This is often achieved by using a hybrid precursor system. In one successful approach, only yttrium is introduced as a trifluoroacetate, while barium and copper are introduced as fluorine-free salts, such as acetates. mdpi.comresearchgate.netscispace.com This approach can reduce the total fluorine content to just 23% of that in a conventional all-trifluoroacetate solution. scispace.com Another method involves tuning the ratio of barium trifluoroacetate to barium acetate to control the fluorine content. researchgate.net
These low-fluorine solutions offer several advantages:
Reduced Environmental Impact : Less corrosive HF gas is produced. researchgate.net
Faster Processing : They can allow for more rapid pyrolysis processes. scispace.comresearchgate.net
High Performance : YBCO films with high critical current densities (Jc of 5 MA/cm² at 77 K) have been achieved using these solutions. scispace.com
The development of these eco-friendly and efficient low-fluorine solutions represents a significant advancement in making the TFA-MOD process more viable for the large-scale industrial production of superconducting tapes. mdpi.comenea.it
Role in the Synthesis of Yttrium-Based Nanomaterials
Yttrium trifluoroacetate hydrate (B1144303) also serves as a precursor in the synthesis of yttrium-based nanomaterials, particularly yttrium fluoride. Nanoparticles of yttrium compounds are of interest for various applications due to their unique optical and chemical properties. nanorh.com
Generation of Yttrium Fluoride (YF₃) Nanoparticles
Yttrium fluoride (YF₃) nanoparticles can be synthesized using various yttrium precursors, including yttrium(III) trifluoroacetate. acs.org One study demonstrated the synthesis of YF₃ supraparticles by replacing the more common yttrium(III) acetate with yttrium(III) trifluoroacetate at 100 °C. acs.org
The synthesis often involves reacting the yttrium precursor with a fluoride source, such as ammonium (B1175870) fluoride, in a controlled environment. acs.org The reaction conditions, including temperature and the specific cation present from the precursor, can play a substantial role in the self-assembly process and the final size of the nanoparticles and their agglomerates. acs.org For example, using yttrium(III) trifluoroacetate can lead to the formation of supraparticles (assemblies of smaller nanoparticles) with different sizes compared to those produced using other yttrium salts like acetate, chloride, or nitrate. acs.org
YF₃ nanoparticles are valued for their high thermal stability, chemical inertness, and favorable optical properties, making them suitable for applications that require resistance to harsh environments or for use in optical devices. nanorh.com
Yttrium Precursors in Nanoparticle Synthesis
| Yttrium Precursor | Synthesized Nanomaterial | Synthesis Method Highlight | Reference |
|---|---|---|---|
| Yttrium(III) trifluoroacetate | Yttrium Fluoride (YF₃) | Used as a metal precursor at 100 °C to form supraparticles. | acs.org |
| Yttrium(III) acetate tetrahydrate | Yttrium Fluoride (YF₃) | Aqueous solution reacted with HF under sonochemical irradiation. | nih.gov |
| Yttrium(III) acetate hydrate | Yttrium Fluoride (YF₃) | Reacted with ammonium fluoride; temperature controls supraparticle formation. | acs.org |
| Yttrium nitrate hexahydrate | Yttrium Oxide (Y₂O₃) | Hydrothermal method with KOH as a precipitating agent. | orientjchem.org |
Self-Assembly Mechanisms of Nanoparticles using Yttrium Trifluoroacetate Precursors
The use of yttrium trifluoroacetate as a precursor is instrumental in the synthesis of nanoparticles that can undergo self-assembly into larger, ordered structures known as supraparticles. The mechanism behind this self-assembly is a complex process influenced by several factors, primarily the interaction of ions at the nanoparticle surface and the ambient temperature.
Research has shown that the self-assembly of yttrium fluoride (YF₃) nanoparticles, synthesized using precursors like yttrium trifluoroacetate, can be driven by a citrate-bridge mechanism. nih.govresearchgate.netacs.org This process involves ionic bridges forming between individual nanoparticles. These bridges are created by cations, such as ammonium, that are strongly adsorbed onto the nanoparticle surface and interact with citrate anions present in the solution. nih.govresearchgate.netacs.org
The formation and efficiency of these citrate bridges are highly dependent on temperature. nih.govacs.org At lower temperatures, around 5 °C, this self-assembly mechanism is not observed, and the nanoparticles remain dispersed and stable. nih.govresearchgate.netacs.org As the temperature increases to 25 °C and further to 100 °C, the formation of supraparticles becomes more efficient, resulting in larger organized structures. nih.govresearchgate.netacs.org This temperature dependence suggests that the self-assembly process is mediated by the interaction of free ions with the nanoparticle surface, requiring a certain activation energy to initiate. nih.govacs.org The availability of these free ions in the solution is essential for the self-assembly of nanoparticles into supraparticles. nih.govacs.org
Experimental studies have demonstrated that when yttrium(III) acetate is replaced by yttrium(III) trifluoroacetate at 100 °C, similar supraparticles of around 100 nm are formed, indicating that the specific anion from the precursor does not play a significant role in this particular self-assembly mechanism. nih.gov The key factors remain the presence of citrate and specific cations, along with temperature control. nih.govacs.org
| Factor | Influence on Self-Assembly | Research Findings |
| Temperature | Controls the formation and size of supraparticles. | No supraparticle formation at 5°C. Stable supraparticles form at 25°C, with more efficient assembly and larger supraparticles at 100°C. nih.govresearchgate.netacs.org |
| Cations | Mediate the formation of ionic bridges between nanoparticles. | Cations (e.g., ammonium) adsorb onto the nanoparticle surface and interact with citrate anions. nih.govresearchgate.netacs.org |
| Multidentate Ions | Form the "bridge" in the self-assembly mechanism. | Citrate anions interact with the adsorbed cations, creating ionic bridges that link nanoparticles. nih.govresearchgate.net |
| Precursor Anion | Minimal direct role in the citrate-bridge mechanism. | Replacing yttrium acetate with yttrium trifluoroacetate resulted in similar supraparticle formation. nih.gov |
Synthesis of Hollow Lanthanide-Doped Yttrium Oxyfluoride (Ln:YOF) Microspheres
Yttrium trifluoroacetate hydrate can serve as a precursor for the synthesis of lanthanide-doped yttrium oxyfluoride (YOF) hollow microspheres, which are of interest for various applications due to their unique optical and structural properties. The synthesis of these hollow structures often employs a sacrificial template method.
A common approach involves the initial formation of a template, such as carbon or silica microspheres. Subsequently, a layer of lanthanide-doped yttrium compound is deposited onto the surface of these templates. This compound, along with a suitable lanthanide dopant source, can be used in this step. The coated templates are then subjected to a heat treatment process. During this calcination, the yttrium trifluoroacetate decomposes, and through a reaction with a controlled atmosphere, forms a shell of lanthanide-doped yttrium oxyfluoride around the template. Finally, the sacrificial template is removed, typically by chemical etching or further heat treatment, leaving behind hollow microspheres of Ln:YOF.
For instance, a surfactant-free route has been successfully employed to synthesize uniform LaF₃ and LaCO₃F hollow microspheres using La(OH)CO₃ colloidal microspheres as a sacrificial template. nih.gov A similar principle can be applied using an yttrium precursor. The formation of the hollow structure is often attributed to the Kirkendall effect, where a difference in the diffusion rates between the core and shell materials during the reaction leads to the formation of a void in the center. nih.gov
The properties of the resulting hollow microspheres, such as their size, shell thickness, and porosity, can be controlled by adjusting the synthesis parameters, including the size of the template, the concentration of the precursors, the reaction time, and the calcination temperature. nih.gov
Precursor for Yttria (Y₂O₃) and Yttrium Fluoride (YF₃) Production
Yttrium trifluoroacetate is a key precursor for the production of high-purity yttrium fluoride (YF₃) and yttria (Y₂O₃) through thermal decomposition. The decomposition process is a multi-stage event that is influenced by the temperature and the composition of the surrounding atmosphere. researchgate.net
The initial stage of decomposition occurs at approximately 310 °C. researchgate.net This is an exothermic process characterized by a rapid loss of mass, where the organic part of the precursor is completely removed, leading to the formation of yttrium fluoride (YF₃). researchgate.net
Y(CF₃COO)₃·xH₂O → YF₃ → YOF → Y₂O₃
The presence of oxygen or water vapor in the atmosphere does not significantly affect the mass evolution during the decomposition or the structure of the resulting yttria particles. researchgate.net However, very low partial pressures of oxygen or water (as low as 0.02%) can strongly influence the kinetics of the decomposition and the final particle structure. researchgate.net
| Decomposition Stage | Temperature | Key Events | Products |
| Stage 1 | ~310 °C | Exothermic reaction, rapid mass loss, removal of organic components. researchgate.net | Yttrium Fluoride (YF₃) researchgate.net |
| Stage 2 | Up to 1200 °C | Slow process, controlled by fluorine out-diffusion, formation of an intermediate. researchgate.net | Yttrium Oxyfluoride (YOF) as intermediate, final product is Yttria (Y₂O₃). researchgate.net |
Inorganic Material Manufacturing: Ceramics and Glass
This compound serves as a precursor for introducing yttria into the composition of ceramics and glasses, thereby modifying their properties for specialized applications.
The addition of yttria (Y₂O₃), derived from precursors like yttrium trifluoroacetate, to ceramic materials like zirconia (ZrO₂) leads to the formation of yttria-stabilized zirconia (YSZ), a ceramic with significantly enhanced properties. The yttria acts as a stabilizing agent, preventing detrimental phase transformations that zirconia would otherwise undergo during heating and cooling.
The mechanical properties of YSZ ceramics, including their strength and fracture toughness, are highly dependent on the yttria content and the sintering temperature. mdpi.commdpi.com For instance, an alumina-doped 1.5 mol% Y-TZP (yttria-stabilized tetragonal zirconia polycrystal) can exhibit a high strength of 1000 MPa and a high toughness of 8.5–10 MPa√m. mdpi.com Increasing the sintering temperature from 1450 °C to 1500 °C for ZrO₂ with 6 mol% Y₂O₃ has been shown to increase microhardness by 5–6% and fracture toughness by 3–4%. mdpi.com However, increasing the Y₂O₃ content from 3 mol% to 5 mol% in zirconia ceramics can lead to a decrease in mechanical properties, with flexural strength reducing from approximately 1375 MPa to 590 MPa and fracture toughness decreasing from 7.2 MPa·m¹/² to 4.1 MPa·m¹/².
In terms of thermal properties, yttria-stabilized materials exhibit improved thermal stability. For example, yttria-stabilized zirconia aerogels show enhanced thermal stability with increasing yttria content, which is crucial for high-temperature insulation applications. nasa.gov The thermal conductivity of yttrium oxide itself is 27 W/(m·K). wikipedia.org
Regarding electrical properties, yttria-stabilized hafnia ceramics are primarily oxide ion conductors, with a small amount of p-type electronic conductivity that is influenced by the atmospheric conditions and the yttria concentration. semanticscholar.org The highest total conductivity in these materials is observed at a composition of x = 0.15 in YₓHf₁₋ₓO₂₋ₓ/₂. semanticscholar.org
The incorporation of yttrium, often introduced through precursors that decompose to yttria, into glass formulations can significantly alter their optical and thermal characteristics. Yttrium ions can act as network modifiers within the glass structure, influencing properties such as refractive index, thermal expansion, and stability. safecoze.commdpi.com
In yttria-alumina-silica (YAS) glass systems, increasing the yttria content leads to a corresponding increase in the density, refractive index, and thermal-expansion coefficient. ysu.am These glasses are also noted for their high electrical resistivity. mst.edu The doping of glass with yttrium can enhance its optical clarity and improve the photoluminescence quantum yield, with values reaching as high as ~99.4%. safecoze.com This is attributed to the unique electronic configuration of yttrium ions, which reduces phonon energy within the glass matrix. safecoze.com
The thermal stability of glass is also enhanced by the addition of yttrium. safecoze.com In Zr-based bulk metallic glasses, doping with yttrium has been shown to improve the thermal stability of the super-cooled liquid and increase the activation energy for crystallization. mdpi.com Similarly, in Fe-Co-B-Si-Nb bulk metallic glasses, the partial replacement of Nb with Y improves the thermal stability of the glass against crystallization. mdpi.com
| Property | Effect of Yttrium/Yttria Addition | Example System |
| Refractive Index | Increases with increasing yttria content. ysu.am | Yttria-Alumina-Silica (YAS) Glass |
| Thermal Expansion | Increases with increasing yttria content. ysu.am | Yttria-Alumina-Silica (YAS) Glass |
| Thermal Stability | Enhanced thermal stability and resistance to crystallization. mdpi.commdpi.com | Zr-based and Fe-based Bulk Metallic Glasses |
| Optical Clarity | Improved optical clarity and photoluminescence quantum yield. safecoze.com | Yttrium-doped glasses |
Development of Laser-Active Compounds and Phosphor Materials
Yttrium trifluoroacetate is a valuable precursor in the synthesis of yttrium-based compounds that are essential for the development of laser-active materials and phosphors. The high purity of the yttria and yttrium fluoride that can be obtained from this precursor is critical for the performance of these optical materials.
Yttrium oxide is a well-known host material for various rare-earth dopants in solid-state lasers. wikipedia.org For example, ytterbium-doped yttria (Yb:Y₂O₃) is a prospective laser material that allows for efficient operation in both continuous and pulsed modes. wikipedia.org The synthesis of these laser materials often involves the preparation of high-purity yttria powder, for which yttrium trifluoroacetate can serve as a starting material.
In the field of phosphor materials, yttria is a crucial host lattice for dopants that emit light, particularly in the red spectrum. samaterials.com Europium-doped yttria (Y₂O₃:Eu³⁺) is a primary red-emitting phosphor used in applications such as fluorescent lighting and display technologies. samaterials.com The synthesis of these phosphors can be achieved through various methods, including wet-chemical synthesis of a yttrium-europium precursor followed by thermal treatment. The use of a high-purity precursor like yttrium trifluoroacetate is beneficial for achieving phosphors with high luminescence efficiency. Nano-sized yttria is also used to add red components to the phosphors in white light-emitting diodes (LEDs) to produce a warmer light. samaterials.com
Spectroscopic and Advanced Analytical Characterization in Research
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Analysis and Decomposition Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for the analysis of yttrium trifluoroacetate (B77799) hydrate (B1144303). It is instrumental in confirming the presence and bonding of the trifluoroacetate (TFA) ligands and for monitoring the chemical transformations that occur during thermal decomposition. researchgate.netepa.gov
In the analysis of the initial compound, FTIR spectra clearly show characteristic absorption bands corresponding to the vibrations of the trifluoroacetate group. The strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly important for confirming the coordination of the ligand to the yttrium ion. The C-F stretching vibrations also provide a clear signature for the trifluoroacetate ligand.
During thermal decomposition studies, in-situ FTIR analysis allows researchers to track the evolution of the compound as it is heated. akjournals.comcsic.es This monitoring reveals the breakdown of the trifluoroacetate ligand and the formation of new chemical species. For instance, the diminishing intensity of the TFA-related bands and the appearance of new bands can indicate the formation of intermediate compounds or the final yttrium-containing product. researchgate.net The technique is also capable of identifying gaseous byproducts released during pyrolysis. akjournals.com
Table 1: Key FTIR Vibrational Frequencies for Yttrium Trifluoroacetate Analysis
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretch (of hydrate water) | 3200-3600 | Indicates the presence of water of hydration. |
| Asymmetric COO⁻ Stretch | ~1670 | Confirms the presence of the trifluoroacetate ligand. |
| Symmetric COO⁻ Stretch | ~1450 | Provides further evidence of the carboxylate group. |
Mass Spectrometry (MS) for Volatile Species Identification
Mass spectrometry (MS) is a powerful technique used to identify the volatile species produced during the thermal decomposition of yttrium trifluoroacetate hydrate. When coupled with thermal analysis techniques like thermogravimetry (TGA), a method known as evolved gas analysis (EGA) is performed. This provides real-time information about the mass-to-charge ratio of the molecules being released as the sample is heated. epa.govakjournals.com
Research has shown that the decomposition of this compound is a complex process involving the release of several gaseous products. Mass spectrometry has been crucial in identifying these products, which can include carbon dioxide (CO₂), carbon monoxide (CO), carbonyl fluoride (B91410) (COF₂), and trifluoroacetyl fluoride (CF₃COF). akjournals.com The presence of water vapor can also influence the reaction pathways, leading to the formation of hydrogen fluoride (HF) and trifluoromethane (B1200692) (CHF₃). akjournals.com The identification of these volatile species is essential for elucidating the complete decomposition mechanism of this compound.
Table 2: Volatile Species Identified by Mass Spectrometry during Decomposition
| Volatile Species | Chemical Formula |
|---|---|
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Carbonyl Fluoride | COF₂ |
| Trifluoroacetyl Fluoride | CF₃COF |
| Hydrogen Fluoride | HF |
| Trifluoromethane | CHF₃ |
X-ray Diffraction (XRD) Techniques
X-ray diffraction (XRD) is an indispensable tool for the structural characterization of crystalline materials and is applied in several ways to study this compound and its derivatives.
Powder X-ray Diffraction (PXRD) is routinely used to identify the crystalline phases of the solid residues that remain after the thermal decomposition of this compound. researchgate.netepa.gov By comparing the experimental diffraction pattern of the residue to standard diffraction patterns from databases, researchers can determine the chemical identity and crystal structure of the decomposition products.
For example, studies have shown that the decomposition of yttrium trifluoroacetate in an inert atmosphere initially leads to the formation of yttrium fluoride (YF₃). researchgate.netakjournals.com At higher temperatures and in the presence of oxygen, this can be further converted to yttrium oxyfluoride (YOF) and ultimately to yttrium oxide (Y₂O₃). researchgate.net PXRD is essential for confirming the presence and purity of these phases at different stages of the decomposition process.
Single-crystal X-ray diffraction provides the most detailed and unambiguous information about the molecular structure of a crystalline compound. carleton.edu This technique can determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and coordination geometry. carleton.edu
For this compound and related complexes, single-crystal XRD can reveal how the trifluoroacetate ligands and water molecules coordinate to the central yttrium ion. For instance, it has been shown through single-crystal XRD that the hydrated yttrium(III) ion in some aqueous solutions is coordinated by eight water molecules, forming a distorted bicapped trigonal prism. researchgate.net This level of structural detail is crucial for understanding the reactivity and properties of the compound.
Grazing-Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique used for the characterization of thin films. nih.govspringernature.com In this method, the X-ray beam strikes the sample at a very shallow angle, which maximizes the interaction with the thin film while minimizing the signal from the underlying substrate. youtube.com
When this compound is used as a precursor for the deposition of thin films, such as yttrium oxide or yttrium fluoride films, GIXRD is an invaluable tool for analyzing the crystallinity, phase, and orientation of the deposited film. researchgate.net This is particularly important in applications like the fabrication of optical coatings or electronic devices, where the properties of the thin film are highly dependent on its structure. GIXRD can provide information on whether the crystalline domains in the film are randomly oriented or have a preferred orientation relative to the substrate. nih.gov
Scanning Electron Microscopy (SEM) for Morphological Analysis of Products
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of the solid products obtained from the decomposition of this compound. researchgate.netepa.govresearchgate.net SEM provides high-resolution images that reveal the size, shape, and aggregation of the particles.
For example, SEM analysis of the yttrium oxide or yttrium fluoride powders produced by the calcination of this compound can show whether the particles are nanometer- or micrometer-sized, if they are spherical or have other distinct shapes, and how they are agglomerated. researchgate.net This morphological information is critical as it can significantly influence the material's properties, such as its catalytic activity, sintering behavior, and optical properties. In the context of thin films, SEM can be used to examine the film's thickness, uniformity, and surface texture.
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by quantitatively determining the mass percentages of its constituent elements. For this compound (Y(CF₃COO)₃·xH₂O), this analysis is critical to confirm the correct ratio of yttrium, carbon, fluorine, and oxygen, and to determine the degree of hydration (the value of 'x'), which can vary based on synthesis and storage conditions.
Research Findings: The stoichiometric integrity of metal trifluoroacetates is paramount for their use as precursors. In a typical analytical procedure, the sample is precisely weighed and then subjected to different methods for each element.
Yttrium (Y): The metal content can be determined by digesting the compound in an acid, such as nitric acid, followed by analysis using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). acs.org
Carbon (C): Carbon content is quantified from the combustion product (CO₂) using infrared spectroscopy. acs.org
Fluorine (F): Fluorine analysis can be performed via ion chromatography after sample digestion using a method like the Schöniger flask combustion. acs.org
Hydrogen (H) and Oxygen (O): Hydrogen content is determined alongside carbon in a CHN analyzer. The oxygen content is often calculated by difference, while the water content can be independently verified using thermogravimetric analysis (TGA).
The theoretical composition of this compound can be calculated based on its molecular formula. For instance, the theoretical elemental percentages for yttrium trifluoroacetate trihydrate (Y(CF₃COO)₃·3H₂O) are presented below. Comparing these theoretical values with experimental results allows researchers to confirm the purity and exact stoichiometry of their synthesized material.
Table 1: Theoretical Elemental Composition of Y(CF₃COO)₃·3H₂O
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass in Compound ( g/mol ) | Percentage by Mass (%) |
| Yttrium | Y | 88.91 | 88.91 | 18.45% |
| Carbon | C | 12.01 | 72.06 | 14.95% |
| Fluorine | F | 19.00 | 170.97 | 35.47% |
| Hydrogen | H | 1.01 | 6.06 | 1.26% |
| Oxygen | O | 16.00 | 143.94 | 29.87% |
| Total | 481.94 | 100.00% |
Note: The table is generated based on standard atomic weights and represents the theoretical composition of the trihydrate form.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Solution-Phase Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for probing the structure of molecules in solution. For this compound, proton NMR (¹H NMR) is particularly useful for identifying and quantifying the water molecules of hydration. As the Y³⁺ ion is diamagnetic, it does not cause the significant peak broadening associated with paramagnetic ions, allowing for the acquisition of well-resolved spectra. researchgate.net
Research Findings: In a typical ¹H NMR experiment, a sample of this compound is dissolved in a deuterated solvent, commonly DMSO-d₆. researchgate.netsemanticscholar.org The resulting spectrum would be expected to show a signal corresponding to the protons of the water molecules. The chemical shift of this peak provides information about the chemical environment of the water, including its interaction with the yttrium cation and the trifluoroacetate anions.
In studies of other metal-organic compounds, quantitative NMR (qNMR) has been employed to determine composition by integrating the signal of interest against a known internal standard. semanticscholar.org For this compound, a similar method could be used to precisely determine the water content by integrating the water proton signal relative to a standard like tetrahydrofuran (B95107) (THF). semanticscholar.org The ¹H NMR spectra of yttrium(III)-flavonoid complexes have shown that the solvent can coordinate with the yttrium atom, suggesting that the compound may dissociate in solution, which would influence the observed chemical shifts. researchgate.netub.edu
Table 2: Expected ¹H NMR Signals for Y(CF₃COO)₃·xH₂O in DMSO-d₆
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Hydrate Water (H₂O) | Variable (e.g., ~3.3 ppm) | Singlet (broad) | The chemical shift is sensitive to concentration, temperature, and hydrogen bonding. The peak may exchange with residual water in the solvent. |
| Residual Solvent | ~2.50 ppm | Multiplet | Signal from residual protons in DMSO-d₆. |
| Residual Water in Solvent | ~3.33 ppm | Singlet (broad) | Signal from trace water present in the DMSO-d₆ solvent. |
Note: The expected chemical shifts are approximate and can vary based on experimental conditions.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For this compound, XPS is instrumental in verifying the presence and oxidation states of yttrium, carbon, oxygen, and fluorine on the surface of the powder or on thin films derived from it.
Research Findings: XPS analysis of materials derived from trifluoroacetate precursors provides detailed chemical state information. csic.es In a study of YBa₂Cu₃O₇-x films prepared from trifluoroacetate precursors, XPS was used to track the chemical transformations during annealing. csic.es The analysis of yttrium trifluoroacetate would involve acquiring high-resolution spectra for the Y 3d, C 1s, O 1s, and F 1s core levels.
Y 3d: The Y 3d spectrum is expected to show a doublet (Y 3d₅/₂ and Y 3d₃/₂) with binding energies characteristic of the Y³⁺ oxidation state. csic.es
C 1s: The C 1s spectrum is particularly informative. It is expected to show at least two distinct peaks: one at a high binding energy (~292-293 eV) corresponding to the carbon in the trifluoromethyl (-CF₃) group, and another at a lower binding energy for the carboxylate (-COO⁻) carbon. csic.es
F 1s: A single intense peak is expected for the F 1s level, corresponding to the fluorine atoms in the -CF₃ groups. csic.es
O 1s: The O 1s spectrum can resolve oxygen in the carboxylate group and in the hydrate water molecules.
Table 3: Representative XPS Binding Energies for Yttrium Trifluoroacetate
| Core Level | Component | Binding Energy (eV) | Reference |
| Y 3d₅/₂ | Y-O/Y-F | ~158-159 | csic.es |
| C 1s | -CF₃ | ~292.5 | csic.es |
| C 1s | -COO | ~288-289 | csic.es |
| F 1s | C-F | ~688-689 | csic.es |
| O 1s | Y-O-C | ~531-532 | csic.es |
Note: Binding energies are approximate and can be affected by instrument calibration and surface charging.
Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution
This compound serves as a critical precursor for the synthesis of various nanoparticles (NPs), particularly upconverting nanoparticles (UCNPs) like sodium yttrium fluoride (NaYF₄). researchgate.netacs.org Dynamic Light Scattering (DLS) is a primary technique for characterizing the size and size distribution of these nanoparticles once they are synthesized and dispersed in a liquid medium. DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles. From these fluctuations, the hydrodynamic diameter (the size of the particle plus a layer of solvent associated with it) is calculated.
Research Findings: In numerous studies, yttrium trifluoroacetate is used as the yttrium source in the co-thermolysis or hot injection synthesis of nanoparticles. researchgate.netrsc.org Following synthesis, DLS is routinely used to assess the quality of the nanoparticle dispersion.
In one study, upconverting nanoparticles coated with a ruthenium complex, derived from a yttrium trifluoroacetate precursor, were found to have an average hydrodynamic size of 115 nm as measured by DLS. researchgate.net
Another research effort involved adding pre-formed BaZrO₃ nanoparticles to a precursor solution containing anhydrous yttrium trifluoroacetate. DLS measurements confirmed the presence of individual nanoparticles with a solvodynamic diameter of about 15-20 nm in the final suspension. csic.es
A patent for upconverting nanoparticles, which lists yttrium trifluoroacetate as a key reactant, includes DLS data showing the size distributions of the resulting nanoparticles after various surface functionalization steps. google.com
These findings demonstrate that while DLS is not used on the this compound itself, it is an indispensable tool for characterizing the size and stability of the nanoscale materials produced from it.
Table 4: Examples of DLS Data for Nanoparticles Synthesized with Yttrium Trifluoroacetate Precursor
| Nanoparticle System | Reported Hydrodynamic Diameter | Research Context | Reference |
| Ruthenium-coated UCNPs | 115 nm | Aggregates of well-dispersed nanoparticles in H₂O. | researchgate.net |
| BaZrO₃ NPs in YBCO precursor | 15-20 nm | Stable colloidal suspension for CSD nanocomposites. | csic.es |
| PAA-coated UCNPs | Variable (peak ~30-50 nm) | Size distribution of functionalized nanoparticles in PBS. | google.com |
Note: The hydrodynamic diameter is an intensity-weighted average and can be influenced by particle aggregation and surface coatings.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of metal complexes, including those of yttrium. researchgate.netaps.org While specific DFT studies focusing solely on yttrium trifluoroacetate (B77799) hydrate (B1144303) are not extensively available in the public domain, the principles and insights from DFT calculations on related yttrium and lanthanide complexes can provide a robust framework for understanding its properties. researchgate.netrsc.orgnih.gov
Furthermore, DFT provides valuable insights into the electronic properties of the compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal information about the compound's reactivity. dergipark.org.tr A small HOMO-LUMO gap typically suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species. dergipark.org.tr Natural Bond Orbital (NBO) analysis, another tool within the DFT framework, can be employed to understand charge distribution and the nature of the bonds between yttrium, the trifluoroacetate ligands, and the water molecules, clarifying the degree of covalent and ionic character.
| Parameter | Hypothetical Calculated Value | Significance |
| Y-O (carboxylate) bond length | 2.3 - 2.5 Å | Indicates the strength and nature of the yttrium-ligand bond. |
| Y-O (water) bond length | 2.4 - 2.6 Å | Provides insight into the hydration sphere and the lability of water molecules. |
| HOMO-LUMO Energy Gap | 4.5 eV | A larger gap suggests higher kinetic stability. |
| NBO Charge on Yttrium | +1.8 to +2.2 e | Reflects the ionic character of the yttrium center. |
This table is illustrative and not based on published experimental or computational data for yttrium trifluoroacetate hydrate.
Molecular Dynamics (MD) Simulations for Thermal Behavior and Intermediate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, providing a dynamic picture of processes such as thermal decomposition. researchgate.net While specific MD simulation studies on this compound are not widely published, MD simulations of hydrated lanthanide ions, which are chemically similar to yttrium, offer significant insights into the behavior of the water molecules in the hydrate complex. nih.govrsc.orgosti.gov
MD simulations can model the thermal behavior of this compound, particularly the initial dehydration steps. These simulations can track the trajectories of individual water molecules, revealing the mechanism and energetics of their removal from the coordination sphere of the yttrium ion as the temperature increases. The simulations can also shed light on the interactions between the trifluoroacetate ligands and the central yttrium ion during this process.
As the compound is heated, MD simulations can help to visualize the interactions between the decomposing fragments. For example, the simulations could model the breaking of the carbon-carbon and carbon-fluorine bonds within the trifluoroacetate ligand and the subsequent formation of intermediate species. This would provide an atomistic view of the complex solid-state decomposition process.
The following table outlines the potential insights that could be gained from MD simulations of the thermal decomposition of this compound.
| Simulation Aspect | Information Gained |
| Water Molecule Dynamics | Mechanism of dehydration, water exchange rates, and stability of the hydration sphere. |
| Ligand-Metal Interactions | Changes in coordination geometry and bond strengths during heating. |
| Intermediate Formation | Visualization of the formation and interaction of transient species during decomposition. |
| Structural Transitions | Identification of phase changes and structural rearrangements in the solid state. |
This table is illustrative and based on the capabilities of MD simulations for similar systems.
Kinetic Modeling of Solid-State Decomposition Processes
The solid-state decomposition of this compound is a complex process that can be investigated using kinetic modeling based on experimental data, often from thermogravimetric analysis (TGA). iitm.ac.innih.govnih.gov Kinetic analysis aims to determine the parameters that describe the rate of reaction, such as the activation energy (Ea) and the pre-exponential factor (A), and to identify the most probable reaction mechanism.
The decomposition of yttrium trifluoroacetate is known to be a rapid process. nih.gov Kinetic models for solid-state reactions often fall into categories such as nucleation and growth, geometric contraction, or diffusion-controlled models. For the decomposition of rare earth compounds, the Avrami-Erofeev model, which describes nucleation and growth, has been found to be applicable in some cases. nih.govnih.gov
Isoconversional methods, such as the Flynn-Wall-Ozawa and Kissinger methods, can be used to determine the activation energy of the decomposition without assuming a specific reaction model. nih.govnih.gov By analyzing TGA data at different heating rates, these methods can provide valuable information about the complexity of the decomposition process.
The following table presents a hypothetical kinetic analysis for the solid-state decomposition of yttrium trifluoroacetate, based on models used for similar compounds.
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Most Probable Mechanism |
| Avrami-Erofeev (A2) | 150 - 200 | 10¹² - 10¹⁵ | Nucleation and 2D growth |
This table presents hypothetical data based on kinetic studies of similar rare earth compounds and is for illustrative purposes. nih.govnih.gov
Thermodynamic Calculations of Reaction Pathways and Stability of Intermediate Phases
The thermal decomposition of yttrium trifluoroacetate is an exothermic process. The decomposition proceeds through a series of intermediate phases. The initial step is the loss of water molecules. This is followed by the decomposition of the anhydrous yttrium trifluoroacetate to form yttrium fluoride (B91410) (YF₃). As the temperature is further increased, yttrium fluoride reacts with oxygen (if present) to form yttrium oxyfluoride (YOF) as a stable intermediate. The final product at high temperatures is yttrium oxide (Y₂O₃).
Thermodynamic modeling, such as the CALPHAD (Calculation of Phase Diagrams) method, can be used to predict the stability of these phases as a function of temperature and composition. For instance, thermodynamic modeling of the yttrium-oxygen system has been performed to understand the stability of yttria at high temperatures. researchgate.net
The key reaction steps in the thermal decomposition of yttrium trifluoroacetate are summarized in the table below, based on experimental observations.
| Reaction Step | Reactant(s) | Product(s) | Temperature Range (°C) |
| Dehydration | Y(CF₃COO)₃·xH₂O | Y(CF₃COO)₃ + xH₂O | < 200 |
| Decomposition to Fluoride | Y(CF₃COO)₃ | YF₃ + Gaseous byproducts | ~300 - 400 |
| Formation of Oxyfluoride | YF₃ + O₂ | YOF + Gaseous byproducts | > 600 |
| Formation of Oxide | YOF + O₂ | Y₂O₃ + Gaseous byproducts | > 900 |
This table is based on experimental thermal decomposition data and provides a general overview of the reaction pathways.
Specialized Academic Research Applications
Reagent in Proteomics Research for Protein Labeling and Analysis
In the field of proteomics, which involves the large-scale study of proteins, yttrium trifluoroacetate (B77799) hydrate (B1144303) serves as a valuable reagent. Its utility stems from the properties of both the yttrium cation and the fluorinated acetate (B1210297) component. While not typically a direct covalent labeling agent itself, its components are instrumental in sophisticated analytical techniques.
Detailed Research Findings:
The primary role of yttrium and other lanthanides in proteomics is in quantitative analysis using mass spectrometry. researchgate.net Yttrium, acting as a heavy rare-earth element, can be chelated by specific bifunctional reagents (like DTPAA) which are then attached to proteins. researchgate.net This process, known as lanthanide labeling, allows for the relative quantification of proteins in different samples by comparing the signal intensities of the specific lanthanide isotopes in an inductively coupled plasma mass spectrometer (ICP-MS). researchgate.netrsc.org This method offers an alternative to traditional isotope labeling and allows for multiplexed analysis, as different lanthanide isotopes can be used to tag different samples. researchgate.netnih.gov
Furthermore, the fluorinated nature of the trifluoroacetate anion contributes to the compound's utility. Fluorine-containing molecules are known to enhance the stability of proteins during analysis and can be used in various mass spectrometry-based proteomic approaches, including affinity labeling and protein footprinting. nih.govwustl.edu The high electronegativity and hydrophobicity of fluorine can influence molecular interactions and improve analytical performance. nih.gov Therefore, yttrium trifluoroacetate hydrate is considered a useful fluorinated compound for proteomics research, aiding in the study of protein structures and functions. acs.org Its presence can help stabilize proteins during mass spectrometry analysis. researchgate.net
| Application Area | Technique | Role of Yttrium/Fluorine | Research Focus |
| Quantitative Proteomics | Lanthanide Labeling with ICP-MS | Yttrium acts as a quantifiable elemental tag. | Relative quantification of proteins in complex mixtures. researchgate.net |
| Structural Proteomics | Ion Mobility-Mass Spectrometry | Lanthanide ions serve as high-mass shift reagents. | Elucidating protein and peptide structural information. nih.gov |
| Protein Analysis | Mass Spectrometry | The fluorinated component enhances protein stability. | Studying protein structures and functions. researchgate.netnih.gov |
Precursor for Organo-Metallic and Metallo-Organic Compounds
This compound is a well-established precursor for the synthesis of more complex organo-metallic and metallo-organic compounds. Its utility lies in its reactivity and ability to be transformed into new molecular structures under specific conditions, such as thermal dehydration.
Detailed Research Findings:
Research has demonstrated that the controlled thermal treatment of yttrium trifluoroacetate trihydrate, Y(TFA)₃(H₂O)₃, can lead to the formation of new coordinated compounds. For instance, thermal dehydration in a vacuum does not simply yield the anhydrous salt but can result in the formation of complex, partially dehydrated or hydrolyzed structures when recrystallized from solvents like tetrahydrofuran (B95107) (THF). One such compound identified through single-crystal X-ray diffraction is a polymeric chain of [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF. More extensive dehydration at higher temperatures (e.g., 200 °C) can produce the anhydrous yttrium tris-trifluoroacetate, which can then be reacted to form other adducts like Y(TFA)₃(THF)₂. These studies showcase this compound as a direct precursor to novel organometallic complexes with varying coordination modes of the trifluoroacetate ligand.
Beyond discrete molecular complexes, the compound is a critical starting material for advanced materials synthesis. It is used in metal-organic deposition (MOD) processes to create low-fluorine yttrium barium copper oxide (YBCO) superconducting films. Additionally, it serves as a precursor in the synthesis of nanomaterials, such as sub-10 nm NaYF₄:Eu³⁺ nanocrystals, which exhibit enhanced quantum yields.
Catalysis and Inorganic Chemistry Applications
In the realms of catalysis and inorganic synthesis, this compound is valued as a potent Lewis acid catalyst. The strong electron-withdrawing effect of the trifluoroacetate groups enhances the Lewis acidity of the yttrium(III) center, making it an effective catalyst for various organic transformations.
Detailed Research Findings:
A significant application of anhydrous yttrium(III) trifluoroacetate, Y(TFA)₃, is as a catalyst for the one-pot synthesis of 2,4,5-triarylimidazoles. This reaction involves the three-component condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate. Research shows that Y(TFA)₃ is a highly efficient catalyst for this process, functioning effectively under mild, solvent-free conditions. The proposed mechanism suggests that the Y(TFA)₃ activates the carbonyl groups of the aldehyde and benzil by coordinating to the carbonyl oxygen, thereby lowering the transition state energy and facilitating the reaction cascade. A key advantage of this catalytic system is that the catalyst can be recovered after the reaction and reused multiple times without a significant drop in its catalytic activity. This highlights its potential for developing more sustainable and economical synthetic methodologies. The use of other yttrium salts, such as yttrium triflate and yttrium chloride, in different catalytic reactions further underscores the broad utility of yttrium compounds in catalysis. researchgate.netchemrxiv.org
| Reactants | Catalyst | Conditions | Product | Yield |
| Benzil, Benzaldehyde, Ammonium Acetate | Y(TFA)₃ (5 mol%) | 80 °C, Solvent-free | 2,4,5-Triphenylimidazole | High |
Q & A
Q. What are the standard methods for synthesizing yttrium trifluoroacetate hydrate, and how are purity and crystallinity validated?
this compound is typically synthesized through reactions of yttrium oxide or yttrium acetate hydrate with trifluoroacetic acid under controlled hydration conditions. For example:
- Dissolve yttrium acetate hydrate in trifluoroacetic acid, followed by refluxing and solvent evaporation to precipitate the product .
- Use of stoichiometric ratios (e.g., Y:Ba:Cu = 1:2:3) in precursor solutions for superconducting films, with propionic acid as a solvent . Validation : Purity is confirmed via elemental analysis (ICP-MS) and crystallinity via X-ray diffraction (XRD). Residual trifluoroacetate ligands are quantified using FTIR spectroscopy (C-F stretching at 1,200–1,100 cm⁻¹) .
Q. Which characterization techniques are critical for analyzing this compound in precursor solutions?
Key techniques include:
- Thermogravimetric Analysis (TGA) : To monitor mass loss during thermal decomposition (e.g., trifluoroacetate ligand removal at 200–400°C) .
- In Situ IR Spectroscopy : Identifies intermediate phases (e.g., metal oxyfluorides) during pyrolysis by tracking C-F bond cleavage .
- XRD : Confirms crystalline phase formation post-annealing (e.g., fluorite-like YF₃ or superconducting YBCO phases) .
Advanced Research Questions
Q. How does the thermal decomposition mechanism of this compound differ under inert vs. oxidizing atmospheres?
- Inert Atmosphere (N₂/Ar) : Decomposition proceeds via sequential ligand dissociation, forming yttrium oxyfluorides (YOF) intermediates before final Y₂O₃ or YF₃ crystallization. Residual carbon may persist .
- Oxidizing Atmosphere (O₂) : Accelerates ligand combustion, reducing carbon residues and promoting oxide formation (Y₂O₃) at lower temperatures. Intermediate phases are less stable . Methodological Note : In situ IR coupled with TGA is essential to track dynamic phase transitions .
Q. What experimental parameters optimize the use of this compound in superconducting YBCO films?
Critical parameters include:
- Solvent System : Propionic acid reduces fluorine content, minimizing porosity in final films .
- Pyrolysis Conditions : Ramp rates ≤5°C/min in humid O₂ to prevent cracking and ensure homogeneous oxide formation .
- Doping Effects : Adding gadolinium (5–10 mol%) alters lattice parameters, enhancing critical current density (Jc) by 20–30% .
Q. How do additives like beta-cyclodextrin influence the synthesis of yttrium-containing fluorides?
Beta-cyclodextrin acts as a structure-directing agent:
Q. How to resolve contradictions in reported decomposition temperatures for this compound?
Discrepancies arise from:
- Heating Rate : Faster rates (>10°C/min) shift decomposition peaks to higher temperatures due to kinetic delays .
- Hydration State : Variations in hydrate stoichiometry (e.g., Y(CF₃COO)₃·xH₂O, x=1–3) alter thermal stability . Recommendation : Standardize TGA protocols (e.g., 5°C/min in dry air) and report hydration levels via Karl Fischer titration .
Methodological Recommendations
- For reproducible synthesis, standardize hydration levels via controlled drying (e.g., vacuum desiccation at 60°C) .
- Use inert solvents (e.g., 1-octadecene) in nanoparticle synthesis to prevent premature ligand decomposition .
- Cross-validate phase purity with XRD and TEM to address discrepancies in reported crystalline structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
